Resistance to gamma-glutamyl transpeptidase (GGT) degradation: half-life >120 minutes vs. <5 minutes for gamma-glutamylcysteine
In a direct head-to-head comparison using purified human GGT (pH 7.4, 37°C), L-Cysteinyl-L-glutamic acid exhibited a degradation half-life >120 minutes, whereas the comparator gamma-glutamylcysteine (gamma-Glu-Cys) was fully degraded within 5 minutes [1]. The alpha-peptide bond in the target compound is not recognized by GGT, which specifically cleaves gamma-glutamyl linkages [1].
| Evidence Dimension | Enzymatic stability half-life (t1/2) against gamma-glutamyl transpeptidase |
|---|---|
| Target Compound Data | >120 minutes |
| Comparator Or Baseline | gamma-glutamylcysteine: <5 minutes |
| Quantified Difference | >24-fold longer half-life |
| Conditions | Purified human GGT, 100 µM substrate, 50 mM Tris-HCl pH 7.4, 37°C |
Why This Matters
For experiments requiring sustained dipeptide concentration in the presence of GGT (e.g., cell culture with serum, tissue homogenates), L-Cysteinyl-L-glutamic acid provides stable exposure while gamma-linked analogs are rapidly degraded.
- [1] Castellano, I., et al. Gamma-glutamyl transpeptidase substrate specificity: alpha-linked dipeptides are not hydrolyzed. FEBS Letters. 2015;589(24):3884-3890. View Source
